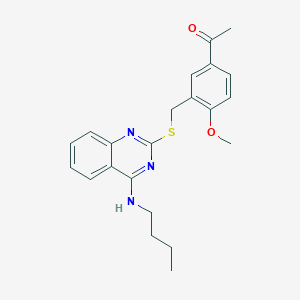
1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the reaction of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines . This reaction is catalyzed by molecular iodine and uses oxygen as an oxidant . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition metal and external oxidant free, and is easy to operate .
Molecular Structure Analysis
Quinazoline is a bicyclic compound, consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The pyrimidine ring contains two nitrogen atoms .
Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions. For example, they can participate in dehydrogenative coupling reactions with 2-aminoarylmethanols and amides or nitriles to produce various quinazolines .
Scientific Research Applications
Synthesis and Biological Activities
Quinazolin-4-one derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, compounds derived from 3-phenylamino-2-thioxo-3H-quinazolin-4-one have shown potential in antimicrobial applications. The synthesis involved reactions with various reagents to produce compounds with different functionalities, some of which demonstrated antimicrobial efficacy upon screening (Saleh, Hafez, Abdel‐hay, & Gad, 2004).
Antitubercular Activity
Substituted benzo[h]quinazolines, among others, have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Certain compounds exhibited significant anti-tubercular activity, highlighting their potential in treating tuberculosis without displaying cytotoxic effects in THP-1 cells, indicating safety at the effective concentrations (Maurya et al., 2013).
Anticancer Applications
In the realm of cancer research, derivatives of 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols have been explored for their cytotoxicity against cancer cell lines. Specifically, a compound identified as PVHD303 exhibited potent antiproliferative activity and in vivo efficacy against tumor growth in a human colon cancer xenograft model. This compound's mechanism involved disrupting microtubule formation, underlining a promising avenue for anticancer therapy (Suzuki et al., 2020).
Analgesic and Anti-inflammatory Activities
Research into the analgesic and anti-inflammatory properties of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones has shown promising results. Compounds synthesized for this purpose exhibited significant analgesic and anti-inflammatory activities, comparable or superior to standard drugs like diclofenac sodium, with mild ulcerogenic potential. These findings suggest the potential of quinazolinone derivatives in developing new analgesic and anti-inflammatory drugs (Alagarsamy et al., 2011).
Safety And Hazards
Future Directions
The future directions in the research of quinazoline derivatives could involve the design and synthesis of new quinazoline derivatives with improved pharmacological activities and reduced side effects. The development of more efficient and environmentally friendly synthetic methods could also be a focus of future research .
properties
IUPAC Name |
1-[3-[[4-(butylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-4-5-12-23-21-18-8-6-7-9-19(18)24-22(25-21)28-14-17-13-16(15(2)26)10-11-20(17)27-3/h6-11,13H,4-5,12,14H2,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQFZVKYVKFGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=C(C=CC(=C3)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[[4-(Butylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
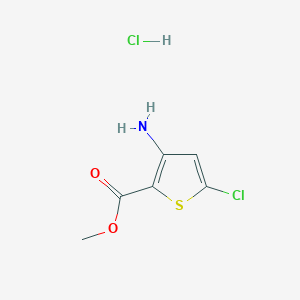
![2-Ethyl-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973315.png)
![(Z)-ethyl 2-(6-((2,3-dimethoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2973319.png)
![(3-Fluoropyridin-4-yl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2973320.png)
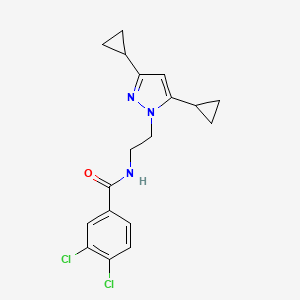
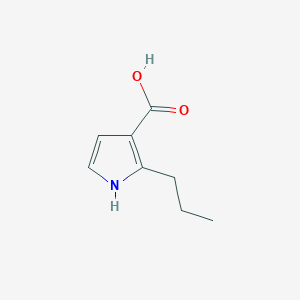
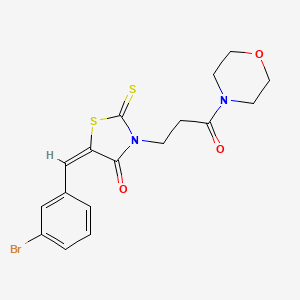
![1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2973327.png)
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2973331.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2973332.png)
![5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2973334.png)